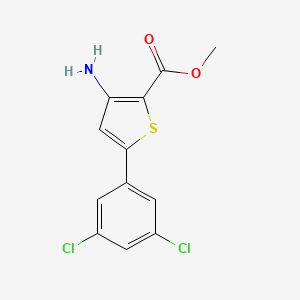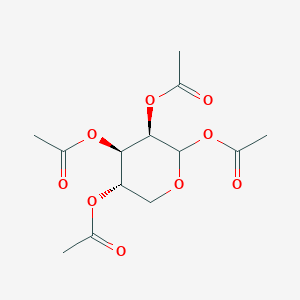
l-Lyxopyranose tetraacetate
Vue d'ensemble
Description
l-Lyxopyranose tetraacetate is a chemical compound with the molecular formula C13H18O9 and a molecular weight of 318.28 . It is a derivative of Lyxose, an aldopentose — a monosaccharide containing five carbon atoms, and including an aldehyde functional group .
Molecular Structure Analysis
The molecular structure of l-Lyxopyranose tetraacetate consists of 13 carbon atoms, 18 hydrogen atoms, and 9 oxygen atoms . It is a derivative of Lyxose, which is a C’-2 carbon epimer of the sugar xylose .
Physical And Chemical Properties Analysis
l-Lyxopyranose tetraacetate is sparingly soluble (15 g/L at 25 ºC), has a density of 1.29±0.1 g/cm3 (at 20 ºC 760 Torr), and a melting point of 95-96 ºC (sublimation) .
Applications De Recherche Scientifique
Conversion to Furanose Derivatives :
- Acetylated pyranose glycals, such as l-Lyxopyranose tetraacetate, can be converted into protected furanose reducing sugars, which are useful in synthesizing oligosaccharides and other sugar derivatives. This process involves ozonolysis followed by treatment with dimethyl sulfide and hydrolysis, enabling the synthesis of glycosides with good yields and high stereoselectivities (D’Souza et al., 1998).
Synthesis of Acetylenic Sugar Derivatives :
- l-Lyxopyranose tetraacetate is used in the synthesis of novel sugar derivatives, including D-lyxo-5-Hexyne-1,2,3,4-tetrol and its acetylated form. These compounds have applications in carbohydrate chemistry for the production of fully acetylated aldonic acids and acyclic ketose derivatives (Hurd & Jenkins, 1966).
Cytotoxic Activity and Anticancer Research :
- l-Lyxopyranose tetraacetate derivatives have been studied for their cytotoxic activity, particularly in cancer research. These derivatives have shown significant activity in inhibiting the growth of certain tumor cells, making them potentially useful in developing new anticancer therapies (Hadfield et al., 1979).
Chemo-enzymatic Synthesis of Precursors for Nucleosides :
- There is research on the chemo-enzymatic synthesis of l-Lyxopyranose tetraacetate derivatives for use as precursors in the production of l-nucleosides. This process involves regioselective transesterification and stereochemistry inversion of secondary alcohol, useful in pharmaceutical and biochemical research (Kitsuda et al., 2009).
Synthesis of Novel Nucleosides for Antitumor Activity :
- Derivatives of l-Lyxopyranose tetraacetate have been used in the synthesis of novel nucleosides, which were tested for their antitumor activity. This research contributes to the development of new therapeutic agents for cancer treatment (Pejanovic et al., 2003).
Analytical and Structural Studies in Carbohydrate Chemistry :
- Structural analysis and synthesis of l-Lyxopyranose tetraacetate and its derivatives play a significant role in understanding carbohydrate chemistry. This includes studies on nuclear magnetic resonance (NMR) chemical shifts of saccharides and analysis of aldose anomers (Taubert et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
[(3S,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-VCKSIFHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
l-Lyxopyranose tetraacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



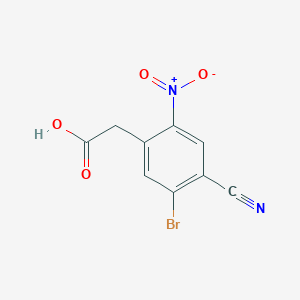
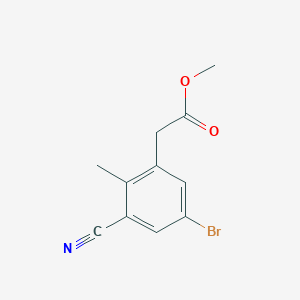
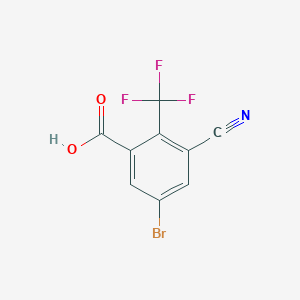
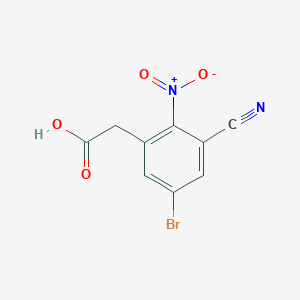
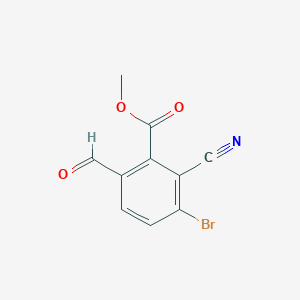
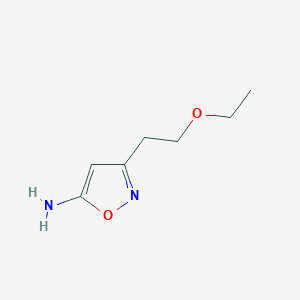
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)
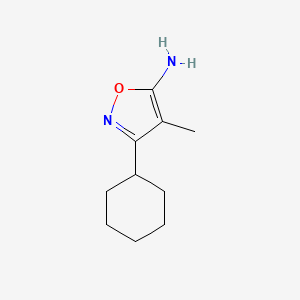
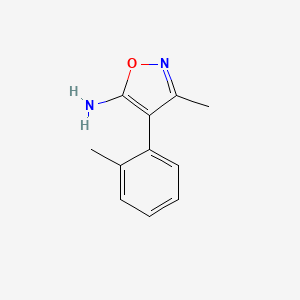
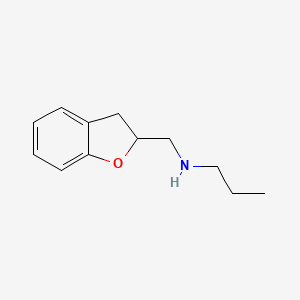
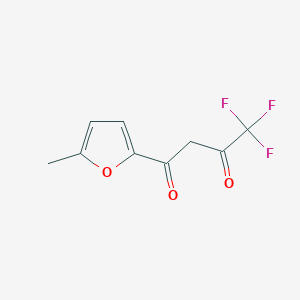
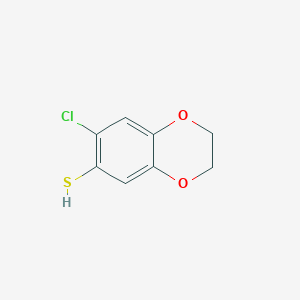
![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)
